molecular formula C14H22N4O B2863066 2,2-Dimethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1171364-70-7

2,2-Dimethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2863066
CAS RN: 1171364-70-7
M. Wt: 262.357
InChI Key: AIYATLNIHJVCOQ-UHFFFAOYSA-N
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Description

The compound “2,2-Dimethyl-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains a piperazine ring and a pyridazine ring . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Scientific Research Applications

Synthesis and Molecular Structures

Research into compounds with similar structures has led to significant advancements in synthetic chemistry. For example, the synthesis of polyamides containing nucleobases like theophylline and thymine (M. Hattori & M. Kinoshita, 1979) demonstrates the potential for creating novel polymers with specific properties. Additionally, studies on the crystal and molecular structures of dimethylisothiazolopyridin derivatives (Z. Karczmarzyk & W. Malinka, 2004) provide insights into the conformation and stability of such molecules, which is critical for understanding their reactivity and interaction with biological targets.

Pharmaceutical Development

The exploration of novel compounds for pharmaceutical applications is a primary focus of research in this area. The discovery of phosphoinositide-3-kinase inhibitors (B. Lanman et al., 2014) highlights the potential for developing targeted cancer therapies. Similarly, studies on the antiproliferative activity of pyrido[1,2-a]pyrimidin-4-one derivatives (L. Mallesha et al., 2012) contribute to the search for new anticancer agents.

Biological Activities

Research on compounds with piperazine structures has also revealed a range of biological activities. For instance, the synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids (Ahmed E. M. Mekky & S. Sanad, 2020) have shown promising results in inhibiting bacterial biofilms, indicating potential applications in combating antibiotic-resistant infections. Moreover, the development of multifunctional antioxidants (Hongxiao Jin et al., 2010) offers new avenues for treating age-related diseases by targeting oxidative stress and metal ion dysregulation.

Mechanism of Action

Target of Action

It is known that pyridazinone derivatives, which this compound is a part of, have been found to inhibit calcium ion influx , which is required for the activation of various cellular processes.

Mode of Action

Based on the known actions of similar compounds, it can be inferred that it might interact with its targets by inhibiting calcium ion influx . This inhibition could lead to changes in cellular processes that rely on calcium ions for activation.

Biochemical Pathways

Given that it potentially inhibits calcium ion influx , it could impact a variety of cellular processes and pathways that rely on calcium signaling. These could include muscle contraction, neurotransmitter release, and various enzymatic reactions.

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

properties

IUPAC Name

2,2-dimethyl-1-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11-5-6-12(16-15-11)17-7-9-18(10-8-17)13(19)14(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYATLNIHJVCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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